molecular formula C23H24N4O2S2 B2666777 4-(tert-butyl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-86-6

4-(tert-butyl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Número de catálogo: B2666777
Número CAS: 392300-86-6
Peso molecular: 452.59
Clave InChI: OFOMJTHHADMUIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(tert-Butyl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group, a benzamide moiety, and an indolin-1-yl-2-oxoethyl thioether side chain. The 1,3,4-thiadiazole scaffold is widely recognized for its role in medicinal chemistry due to its electron-rich aromatic system, which enhances interactions with biological targets . The indolin-1-yl moiety, a bicyclic aromatic system, may confer unique binding properties, differentiating this compound from simpler thiadiazole derivatives.

Propiedades

IUPAC Name

4-tert-butyl-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2/c1-23(2,3)17-10-8-16(9-11-17)20(29)24-21-25-26-22(31-21)30-14-19(28)27-13-12-15-6-4-5-7-18(15)27/h4-11H,12-14H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOMJTHHADMUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(tert-butyl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a significant area of research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by various functional groups that contribute to its biological activity:

  • Thiadiazole Ring : Known for its diverse pharmacological properties.
  • Indole Moiety : Associated with various biological activities.
  • Benzamide Group : Enhances the compound's interaction with biological targets.

Molecular Formula : C23H25N5O3S
Molecular Weight : 425.55 g/mol

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains:

CompoundMIC (μg/mL)Bacterial Strain
Thiadiazole Derivative A32.6Staphylococcus aureus
Thiadiazole Derivative B47.5Escherichia coli

These findings suggest that the incorporation of the thiadiazole moiety in the compound enhances its antimicrobial efficacy compared to standard drugs like itraconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies against several cancer cell lines including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). The results indicate promising activity with GI50 values comparable to Adriamycin, a standard chemotherapy drug:

Cell LineCompound GI50 (μM)Standard Drug GI50 (μM)
SK-MEL-20.50.6
HL-600.80.9
HeLa0.70.8
MCF-70.60.7

These results demonstrate that the compound is a viable candidate for further development in cancer therapy .

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The thiadiazole ring has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is crucial for effective cancer treatment.
  • Antioxidant Activity : It exhibits antioxidant properties that may protect normal cells from oxidative stress during cancer treatment .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • A study on 1,3,4-thiadiazole derivatives revealed their effectiveness against resistant bacterial strains, suggesting that modifications to the thiadiazole structure can enhance antimicrobial properties .
  • Another investigation focused on Schiff bases containing thiadiazole , which demonstrated significant anticancer activity across multiple human cancer cell lines, reinforcing the importance of structural diversity in enhancing biological efficacy .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research indicates that derivatives of thiadiazole, including the compound , exhibit significant anticonvulsant properties. In a study involving various synthesized thiadiazole derivatives, compounds were evaluated for their efficacy against maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazole (ScPTZ) models in rodents. The results demonstrated that many derivatives provided substantial protection against seizures, suggesting that the structural features of thiadiazoles are crucial for their anticonvulsant activity .

Case Study: Anticonvulsant Evaluation

A series of novel substituted thiadiazoles were synthesized and tested for their pharmacological effects. The findings indicated that the compounds displayed protective effects against induced seizures at specific dosages (100 mg/kg and 300 mg/kg), highlighting their potential therapeutic use in epilepsy treatment .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that indole-containing compounds can inhibit the growth of various cancer cell lines. For example, derivatives similar to the target compound demonstrated cytotoxic effects on breast cancer cells in vitro.

Case Study: Anticancer Activity

In vitro assays revealed that certain derivatives exhibited significant antiproliferative activity against human cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The presence of the indole moiety in the structure contributes to its antimicrobial properties. Compounds with similar structures have been shown to possess activity against a range of bacterial strains.

Case Study: Antimicrobial Evaluation

Research highlighted that related compounds demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the compound may be effective in treating infections caused by resistant bacteria.

Comparación Con Compuestos Similares

Core Scaffold and Substituents

The compound shares the 1,3,4-thiadiazole core with multiple derivatives (Table 1). Key structural variations include:

  • Thioether side chains : The indolin-1-yl-2-oxoethyl group distinguishes it from compounds like 5e (4-chlorobenzyl) and 5h (benzylthio) in , which feature simpler aromatic substituents .
  • Benzamide vs. Acetamide : Unlike acetamide derivatives (e.g., 5e–5m in ), the benzamide group in the target compound may enhance π-π stacking interactions with hydrophobic enzyme pockets .
  • tert-Butyl group : Present in both the target compound and 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide (), this group improves lipophilicity compared to methyl or ethyl substituents in other analogs .

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound ID/Name Core Structure R1 (Thiadiazole Substituent) R2 (Amide Group) Melting Point (°C) Yield (%)
Target Compound 1,3,4-Thiadiazole 2-(Indolin-1-yl)-2-oxoethylthio 4-tert-Butylbenzamide N/A N/A
5e () 1,3,4-Thiadiazole 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy)acetamide 132–134 74
5h () 1,3,4-Thiadiazole Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 133–135 88
3a–g () 1,3,4-Thiadiazole Benzylthio/4-Fluorobenzylthio 2-(4-Trifluoromethylphenyl)acetamide N/A 70–85
4-tert-Butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide () 1,3,4-Thiadiazole 4-Fluorobenzyl 4-tert-Butylbenzamide N/A N/A

Anticancer Activity

  • Target Compound : While direct data are unavailable, its structural analog 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide () showed moderate activity against breast cancer (MDA-MB-231) and glioblastoma (U87) cell lines, with IC₅₀ values ranging from 18–25 µM .
  • Compound 3a–g () : Derivatives with 4-trifluoromethylphenyl acetamide groups exhibited superior potency (IC₅₀ = 8–12 µM) against the same cell lines, attributed to the electron-withdrawing CF₃ group enhancing target binding .
  • Thiazolidinone Derivatives (): Compound 10 (IC₅₀ = 18.59 µM) demonstrated anticancer activity via topoisomerase inhibition, suggesting that the indolin-1-yl group in the target compound may act through a similar mechanism .

Antimicrobial Activity

  • Thiazolidinone Derivatives (): Compound 7 (pMICam = 1.86 µM/mL) showed potent antimicrobial effects, linked to its nitrobenzylidene group . The target compound’s indolin-1-yl moiety may offer comparable or improved activity due to enhanced aromatic interactions.

Kinase Inhibition

  • Dual abl/src Inhibitors (): Benzylthio-substituted analogs (e.g., 3a–g) inhibited tyrosine kinases at nanomolar concentrations (Ki = 5–20 nM), highlighting the importance of the thiadiazole-benzamide scaffold . The tert-butyl group in the target compound could further optimize kinase binding by occupying hydrophobic pockets.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Thioether linkages (e.g., indolin-1-yl-2-oxoethylthio) may reduce oxidative metabolism compared to benzylthio groups, as seen in compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-(tert-butyl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 1,3,4-thiadiazol-2-thiol derivatives) can react with halogenated acetamide precursors under reflux in polar aprotic solvents like acetone or DMF, using anhydrous potassium carbonate as a base . Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Q. How is the molecular structure confirmed post-synthesis?

  • Methodology : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., orthorhombic system, space group P2₁2₁2₁) provide bond lengths, angles, and intermolecular interactions . Complementary techniques include 1H^1H/13C^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to validate functional groups and molecular weight .

Q. Which solvents and catalysts are optimal for synthesizing the thiadiazole core?

  • Methodology : Dry acetone or DMF are preferred solvents due to their ability to dissolve both thiol and halogenated reactants. Anhydrous potassium carbonate is commonly used to deprotonate thiol groups and drive the reaction toward completion . Catalytic amounts of triethylamine may enhance reaction efficiency in condensation steps .

Q. How can researchers assess the purity and stability of the compound under storage conditions?

  • Methodology : Purity is assessed via HPLC (≥95% peak area) and melting point analysis. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by LC-MS to detect decomposition products . Long-term storage recommendations include desiccated environments at -20°C .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodology : Cytotoxicity is evaluated using MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). Enzymatic inhibition studies (e.g., kinase or protease assays) employ fluorometric or colorimetric substrates. Molecular docking against target proteins (e.g., PFOR enzyme) provides preliminary mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational geometry optimizations?

  • Methodology : Compare experimental bond lengths/angles (from X-ray data) with DFT-optimized structures (e.g., B3LYP/SDD method). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., hydrogen bonds, π-π stacking) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodology : Employ design of experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). Computational reaction path searches (e.g., using quantum chemistry software) predict optimal conditions. Feedback loops between experimental data and computational models refine synthetic routes .

Q. How can structure-activity relationship (SAR) studies improve biological potency?

  • Methodology : Synthesize analogs with modifications to the tert-butyl group, indolin-1-yl moiety, or thiadiazole sulfur atom. Test derivatives in dose-response assays to identify critical pharmacophores. Correlate electronic properties (Hammett constants) with activity trends .

Q. What experimental approaches evaluate stability under physiological conditions?

  • Methodology : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments using buffer solutions. Monitor degradation via LC-MS/MS over 24–72 hours. Plasma stability assays (incubation with human plasma) assess esterase/protease susceptibility .

Q. How can synergistic effects with other therapeutics be systematically studied?

  • Methodology : Use combination index (CI) analysis via the Chou-Talalay method. Fixed-ratio drug combinations are tested in cytotoxicity assays. Synergism (CI <1) is validated through mechanistic studies (e.g., Western blotting for apoptotic markers) .

Q. What computational tools model the compound’s interaction with biological targets?

  • Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Docking software (AutoDock Vina) predicts binding poses, while free-energy perturbation (FEP) calculations quantify binding affinities. Validate predictions with mutagenesis studies .

Q. How should conflicting biological data (e.g., varying IC₅₀ values across cell lines) be addressed?

  • Methodology : Standardize assay conditions (cell passage number, serum concentration). Perform dose-response curves in triplicate across independent replicates. Use statistical tools (ANOVA, Grubbs’ test) to identify outliers. Cross-validate with orthogonal assays (e.g., flow cytometry for apoptosis) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.